molecular formula C21H20N2O9 B179311 4-Hydroxyphenytoin glucuronide CAS No. 53819-79-7

4-Hydroxyphenytoin glucuronide

Cat. No.: B179311
CAS No.: 53819-79-7
M. Wt: 444.4 g/mol
InChI Key: RCYKZSJKDMUDIE-MXYJCWFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxyphenytoin glucuronide is a metabolite of phenytoin, an anticonvulsant medication used primarily in the management of epilepsy. This compound is formed through the glucuronidation of 4-hydroxyphenytoin, which is a primary metabolite of phenytoin. The glucuronidation process involves the addition of a glucuronic acid moiety to 4-hydroxyphenytoin, enhancing its solubility and facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxyphenytoin glucuronide typically involves the enzymatic reaction of 4-hydroxyphenytoin with uridine 5’-diphospho-glucuronic acid (UDPGA) in the presence of uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This reaction occurs under physiological conditions, with optimal pH and temperature maintained to ensure enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain controlled conditions for the enzymatic reaction. The substrate, 4-hydroxyphenytoin, and UDPGA are continuously supplied, and the product is extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxyphenytoin glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety. Conjugation reactions involve the formation of additional glucuronides or other conjugates, enhancing the compound’s solubility and excretion .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxyphenytoin glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxyphenytoin glucuronide involves its formation through the enzymatic glucuronidation of 4-hydroxyphenytoin. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDPGA to 4-hydroxyphenytoin. The resulting glucuronide is more water-soluble, facilitating its excretion from the body. The molecular targets and pathways involved include the UGT enzyme family and the glucuronidation pathway .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific formation from phenytoin metabolism and its role in enhancing the solubility and excretion of 4-hydroxyphenytoin. Its study provides insights into the metabolism and pharmacokinetics of phenytoin, contributing to a better understanding of drug interactions and excretion mechanisms .

Properties

IUPAC Name

(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYKZSJKDMUDIE-MXYJCWFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968608
Record name 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53819-79-7
Record name 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyphenytoin glucuronide
Reactant of Route 2
4-Hydroxyphenytoin glucuronide
Reactant of Route 3
4-Hydroxyphenytoin glucuronide
Reactant of Route 4
4-Hydroxyphenytoin glucuronide
Reactant of Route 5
4-Hydroxyphenytoin glucuronide
Reactant of Route 6
4-Hydroxyphenytoin glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.